

WD-890: A Promising Allosteric TYK2 Inhibitor for Autoimmune Diseases

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A comprehensive in vivo comparison of **WD-890**, a novel, potent, and selective allosteric TYK2 inhibitor, has demonstrated its therapeutic potential across multiple preclinical models of autoimmune diseases. These studies position **WD-890** as a promising oral therapeutic candidate for conditions including psoriasis, systemic lupus erythematosus (SLE), psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).

WD-890 distinguishes itself by binding to the pseudokinase domain of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. This allosteric inhibition mechanism offers high selectivity and modulates the signaling of key cytokines such as type I interferons (IFN), interleukin-12 (IL-12), and interleukin-23 (IL-23), which are pivotal in the pathogenesis of various immune-mediated inflammatory diseases. Preclinical data indicates that **WD-890** exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, alongside a tolerable toxicity profile.

Comparative In Vivo Efficacy

To contextualize the performance of **WD-890**, this guide compares its efficacy with established treatments in relevant preclinical models. While direct head-to-head data for **WD-890** against all comparators is not available, this guide synthesizes data from studies using similar animal models to provide a benchmark for its potential therapeutic efficacy.

Psoriasis



In an imiquimod (IMQ)-induced psoriasis mouse model, a widely used model that recapitulates key features of human psoriasis, the efficacy of TYK2 and JAK inhibitors has been well-documented.

Treatment	Model	Key Efficacy Endpoints	Result
Deucravacitinib (TYK2 Inhibitor)	IMQ-induced psoriasis in mice	Reduction in Psoriasis Area and Severity Index (PASI) score	Significant improvement in psoriasis symptoms. [1][2]
Reduction in skin levels of p-STAT3 and Ki67	Significant reduction observed.[2]		
Inhibition of abnormal capillary proliferation	Superior to monotherapy in combination with shikonin.[2]		
Tofacitinib (JAK Inhibitor)	IMQ-induced psoriasis in mice	Reduction in epidermal thickness and inflammatory infiltrate	Significant reduction with topical application.
Reduction in ear thickness	Significant reduction of 35% compared to vehicle.		

Quantitative data for WD-890 in the psoriasis model is not yet publicly available.

Systemic Lupus Erythematosus (SLE)

The MRL/lpr mouse model is a spontaneous model of lupus that develops symptoms analogous to human SLE, including proteinuria, which is a key indicator of lupus nephritis.



Treatment	Model	Key Efficacy Endpoints	Result
FTS (Ras Inhibitor)	MRL/lpr mice	Reduction in proteinuria	Very low levels of proteinuria, similar to control mice.[3]
Reduction in serum anti-dsDNA antibodies	Significant decrease in antibody levels.[3]		
huRII6 peptide	MRL/lpr mice	Reduction in proteinuria	Decreased proportion of mice with severe proteinuria.[4]
Increased survival rate	80% survival at 38 weeks compared to 20% in the control group.[4]		

Quantitative data for WD-890 in the SLE model is not yet publicly available.

Psoriatic Arthritis (PsA)

The mannan-induced arthritis model in mice is utilized to study the joint and skin inflammation characteristic of PsA.

Treatment	Model	Key Efficacy Endpoints	Result
Tofacitinib (JAK Inhibitor)	IL-23-driven PsA in mice	Reduction in joint swelling and ankle thickness	Significant reduction (vehicle: 3.9 mm vs tofacitinib: 1.9 mm).[5]
Amelioration of psoriasis-like plaques	Drastic decrease in the size of psoriatic- like plaques.[5]		

Quantitative data for WD-890 in the psoriatic arthritis model is not yet publicly available.



Inflammatory Bowel Disease (IBD)

The dextran sulfate sodium (DSS)-induced colitis model is a widely used model for ulcerative colitis, a major form of IBD. The Disease Activity Index (DAI) is a composite score that measures weight loss, stool consistency, and rectal bleeding.

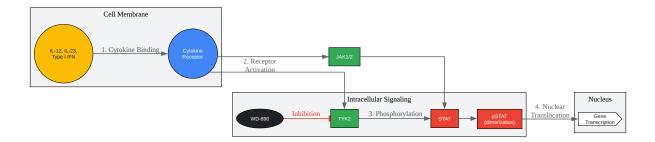
Treatment	Model	Key Efficacy Endpoints	Result
Upadacitinib (JAK Inhibitor)	Not specified in publicly available abstracts	Clinical and endoscopic remission in human trials	Data from Phase III trials show efficacy in achieving remission. [6]

Quantitative data for **WD-890** in the IBD model is not yet publicly available.

Mechanism of Action: The TYK2 Signaling Pathway

WD-890's mechanism of action centers on the selective inhibition of TYK2. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in autoimmune diseases. By binding to the regulatory pseudokinase (JH2) domain, **WD-890** allosterically inhibits the catalytic function of the kinase (JH1) domain. This targeted approach is designed to avoid the broader JAK inhibition that can be associated with more significant side effects.





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Caption: Mechanism of action of WD-890.

Experimental Protocols

Detailed experimental protocols for the in vivo studies of **WD-890** are outlined below, based on established methodologies for each disease model.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

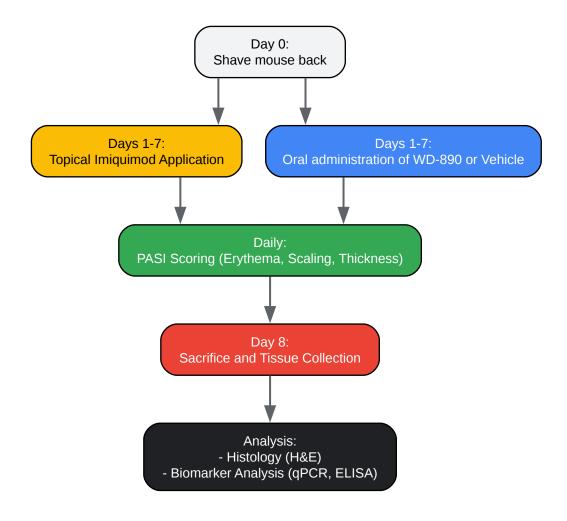
Objective: To evaluate the efficacy of **WD-890** in reducing psoriasis-like skin inflammation.

- Animal Model: BALB/c or C57BL/6 mice are typically used.
- Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.[1][7]
- Treatment: WD-890 is administered orally (e.g., via gavage) at various doses daily, starting from the first day of IMQ application. A vehicle control group receives the vehicle solution



without WD-890.

- Efficacy Assessment:
 - Psoriasis Area and Severity Index (PASI): Skin inflammation is scored daily based on erythema (redness), scaling, and thickness. Each parameter is scored on a scale of 0-4, and the sum represents the total PASI score.[1][7][8]
 - Histology: At the end of the study, skin samples are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
 - Biomarker Analysis: Skin tissue can be analyzed for the expression of inflammatory cytokines (e.g., IL-17, IL-23) and proliferation markers (e.g., Ki67) using techniques like qPCR or ELISA.



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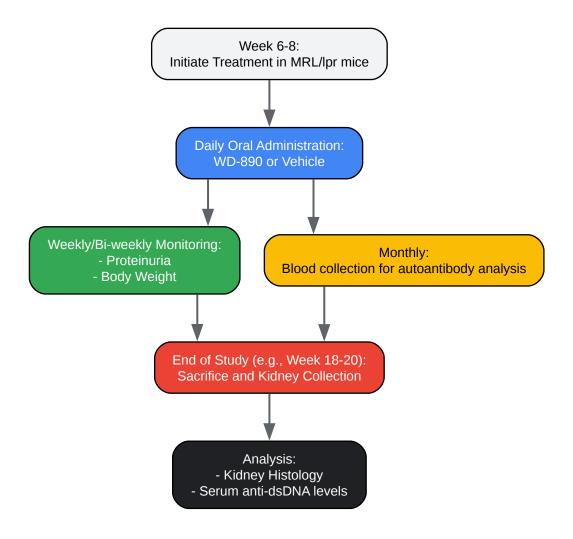
Caption: Experimental workflow for the IMQ-induced psoriasis model.

MRL/lpr Mouse Model of Systemic Lupus Erythematosus

Objective: To assess the ability of **WD-890** to ameliorate lupus-like disease, particularly lupus nephritis.

- Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE.
- Treatment: WD-890 is administered orally on a daily basis, typically starting before or at the
 onset of disease symptoms (e.g., 6-8 weeks of age) and continuing for a specified period
 (e.g., 10-12 weeks).
- Efficacy Assessment:
 - Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels, a key indicator of kidney damage.[3][4][9]
 - Autoantibody Titers: Blood samples are collected periodically to measure serum levels of anti-double-stranded DNA (dsDNA) antibodies.[3]
 - Kidney Histology: At the end of the study, kidneys are harvested for histopathological examination to assess glomerulonephritis and immune complex deposition.
 - Survival: In long-term studies, the survival rate of the mice is monitored.





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Caption: Experimental workflow for the MRL/lpr lupus model.

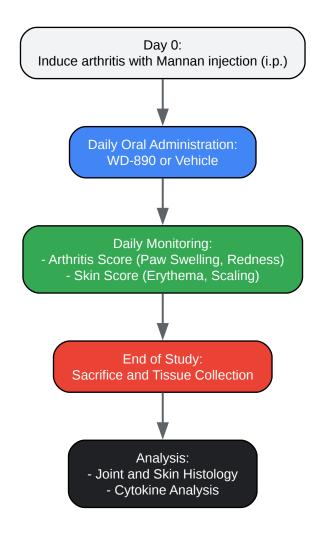
Mannan-Induced Psoriatic Arthritis Mouse Model

Objective: To determine the effect of **WD-890** on both the skin and joint manifestations of psoriatic arthritis.

- Animal Model: Susceptible mouse strains such as BALB/c or C57BL/6.
- Induction of Arthritis: A single intraperitoneal (i.p.) injection of mannan from Saccharomyces cerevisiae is administered to induce an acute inflammatory response resembling PsA.[10]
 [11][12] For a chronic model, repeated injections can be given.[10]



- Treatment: Oral administration of WD-890 or vehicle begins prior to or at the time of mannan
 injection and continues for the duration of the study.
- Efficacy Assessment:
 - Clinical Scoring: Arthritis severity is assessed by scoring paw swelling and redness. Skin inflammation is scored based on erythema and scaling.
 - Histology: At the study's conclusion, joint and skin tissues are collected for histological analysis to evaluate inflammation and tissue damage.
 - Cytokine Analysis: Tissue homogenates or serum can be analyzed for levels of proinflammatory cytokines like TNF-α and IL-17A.[10]



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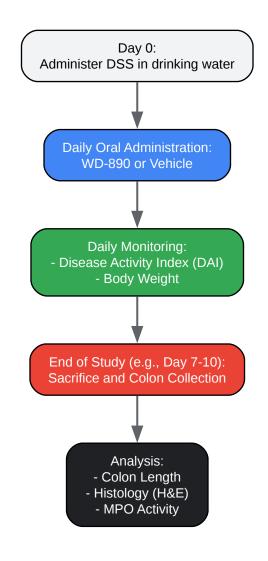
Caption: Experimental workflow for the mannan-induced arthritis model.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

Objective: To evaluate the efficacy of WD-890 in a model of inflammatory bowel disease.

- Animal Model: C57BL/6 mice are commonly used.
- Induction of Colitis: Mice are given 2-5% DSS in their drinking water for 5-7 days to induce acute colitis.[13][14][15]
- Treatment: WD-890 or vehicle is administered orally once daily.
- Efficacy Assessment:
 - Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These three parameters are scored and combined to generate the DAI score.[14][16][17]
 - Colon Length: At the end of the study, the entire colon is excised, and its length is measured, as inflammation leads to colon shortening.
 - Histology: Colon tissue sections are stained with H&E to assess the degree of inflammation, ulceration, and crypt damage.
 - Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is measured as an indicator of neutrophil infiltration.





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Caption: Experimental workflow for the DSS-induced colitis model.

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References

 1. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

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- 2. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased survival and reduced renal injury in MRL/lpr mice treated with a human Fcy receptor II (CD32) peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity ACR Meeting Abstracts [acrabstracts.org]
- 6. Evaluating Upadacitinib in the Treatment of Moderate-to-Severe Active Ulcerative Colitis: Design, Development, and Potential Position in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins in Lupus-prone MRL/lpr Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mannan Induced Psoriatic Arthritis (MiP) Model in Mice | Redoxis [redoxis.se]
- 11. Mannan induces ROS-regulated, IL-17A-dependent psoriasis arthritis-like disease in mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Macrophage Mannose Receptor Regulate Mannan-Induced Psoriasis, Psoriatic Arthritis, and Rheumatoid Arthritis-Like Disease Models [frontiersin.org]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. criver.com [criver.com]
- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model PMC [pmc.ncbi.nlm.nih.gov]
- 17. socmucimm.org [socmucimm.org]
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